![molecular formula C16H19N3O4S B5307014 N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide
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Overview
Description
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was initially developed as an anti-cancer agent due to its ability to inhibit angiogenesis, the process of forming new blood vessels that is crucial for tumor growth and metastasis. However, recent studies have also demonstrated its potential in treating other diseases such as inflammatory disorders and fibrosis.
Mechanism of Action
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide exerts its therapeutic effects by targeting various signaling pathways involved in disease progression. In cancer, it inhibits angiogenesis by targeting VEGF and FGFR signaling pathways. It also inhibits the proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In inflammatory disorders, it inhibits the production of pro-inflammatory cytokines by targeting the NF-κB signaling pathway. In fibrosis, it inhibits the activation of fibroblasts by targeting the TGF-β signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, it inhibits the growth of tumor cells and reduces tumor angiogenesis. In inflammatory disorders, it reduces the production of pro-inflammatory cytokines and suppresses inflammation. In fibrosis, it reduces the activation of fibroblasts and inhibits the production of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One of the advantages of N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide is its specificity for its target receptors and signaling pathways. This makes it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of angiogenesis and fibrosis. Another area of research is the combination of this compound with other therapeutic agents to enhance its efficacy. In addition, the use of this compound as a diagnostic tool for cancer and other diseases is also an area of active research.
Synthesis Methods
The synthesis of N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide involves several steps starting from commercially available starting materials. The first step involves the formation of an amide bond between 2-methoxyaniline and N-ethyl-4-aminobenzenesulfonamide. This is followed by the reaction of the resulting intermediate with phosgene to form the corresponding isocyanate. The final step involves the reaction of the isocyanate with glycine methyl ester to form this compound.
Scientific Research Applications
N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit angiogenesis by targeting the vascular endothelial growth factor (VEGF) receptor and fibroblast growth factor receptor (FGFR). In addition, it has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential therapeutic agent for diseases such as rheumatoid arthritis and psoriasis.
In fibrosis, this compound has been shown to inhibit the activation of fibroblasts and the production of extracellular matrix proteins. This makes it a potential therapeutic agent for diseases such as pulmonary fibrosis and liver fibrosis.
properties
IUPAC Name |
1-[4-(ethylsulfamoyl)phenyl]-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-17-24(21,22)13-10-8-12(9-11-13)18-16(20)19-14-6-4-5-7-15(14)23-2/h4-11,17H,3H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZLSMGLHXZULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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